1-Benzoylpiperidin-3-amine hydrochloride

Description

Definition and Classification of the Compound

1-Benzoylpiperidin-3-amine hydrochloride is an organic chemical compound with the molecular formula C₁₂H₁₇ClN₂O, representing the hydrochloride salt form of 1-benzoylpiperidin-3-amine. The compound possesses a Chemical Abstracts Service registry number of 1158607-76-1 for the hydrochloride salt form, while the free base carries the identifier 1114596-54-1. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-benzoyl-3-piperidinamine hydrochloride, reflecting its structural composition of a piperidine ring bearing both a benzoyl substituent at the nitrogen atom and an amino group at the third carbon position.

The compound belongs to the broader classification of heterocyclic amines, specifically within the piperidine derivative family. Piperidine compounds constitute a fundamental class of six-membered saturated nitrogen-containing heterocycles that serve as crucial building blocks in pharmaceutical chemistry. The molecular weight of this compound is calculated at 240.73 grams per mole, while the free base form exhibits a molecular weight of 204.27 grams per mole. The compound presents as a powder in its solid state at room temperature conditions, with storage requirements typically maintained at ambient temperature.

The structural classification of this compound places it within the privileged structure category known as benzoylpiperidines, which are recognized for their presence in numerous bioactive small molecules with therapeutic properties. The International Chemical Identifier key for the free base form is recorded as QXZQTLCDKRVYKB-UHFFFAOYSA-N, providing a unique digital fingerprint for computational chemistry applications. The compound's solubility characteristics are enhanced by the hydrochloride salt formation, which improves its handling properties and stability for pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula (HCl salt) | C₁₂H₁₇ClN₂O |

| Molecular Formula (free base) | C₁₂H₁₆N₂O |

| Molecular Weight (HCl salt) | 240.73 g/mol |

| Molecular Weight (free base) | 204.27 g/mol |

| CAS Number (HCl salt) | 1158607-76-1 |

| CAS Number (free base) | 1114596-54-1 |

| Physical Form | Powder |

| Storage Temperature | Room Temperature |

Historical Context and Evolution in Medicinal Chemistry

The historical development of this compound is intrinsically linked to the broader evolution of piperidine chemistry in pharmaceutical research. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it by reacting piperine with nitric acid. This early discovery laid the foundation for subsequent investigations into piperidine derivatives and their potential therapeutic applications.

The emergence of benzoylpiperidine derivatives as significant pharmaceutical intermediates gained momentum throughout the latter half of the twentieth century, coinciding with advances in medicinal chemistry and drug design methodologies. The recognition of benzoylpiperidine fragments as privileged structures in drug development became particularly evident with the development of important therapeutic agents containing this structural motif. Research conducted since 2000 has extensively documented the therapeutic and diagnostic agents incorporating benzoylpiperidine structures, establishing their importance across multiple therapeutic areas including anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective applications.

The synthetic approaches to benzoylpiperidine derivatives have evolved significantly over time, with modern methodologies emphasizing efficiency and scalability. Contemporary synthesis strategies typically involve straightforward few-step procedures utilizing safe and cost-effective reagents, making these compounds attractive targets for pharmaceutical development. The preparation methods have been refined to accommodate both individual compound synthesis and combinatorial library generation, reflecting the growing importance of these structures in high-throughput drug discovery programs.

The patent literature reveals extensive research activity surrounding benzoylpiperidine derivatives, with numerous synthetic methodologies and therapeutic applications documented across various jurisdictions. These developments underscore the continuing relevance of benzoylpiperidine chemistry in contemporary pharmaceutical research and the ongoing efforts to optimize synthetic routes for improved efficiency and yield.

| Time Period | Development Milestone |

|---|---|

| 1850-1852 | Initial discovery of piperidine by Anderson and Cahours |

| Mid-20th Century | Recognition of piperidine derivatives in pharmaceutical applications |

| 2000-Present | Extensive documentation of benzoylpiperidine therapeutic agents |

| 2000-Present | Development of optimized synthetic methodologies |

| 2000-Present | Patent activity for combinatorial synthesis approaches |

Structural Significance of the Benzoylpiperidine Motif

The benzoylpiperidine motif, exemplified by this compound, represents a privileged structure in medicinal chemistry due to its presence in numerous bioactive small molecules with diverse therapeutic properties. The phenyl(piperidin-4-yl)methanone fragment, commonly referred to as the benzoylpiperidine fragment, demonstrates remarkable versatility in drug design applications, serving as both a pharmacophore and a structural scaffold for molecular optimization.

The structural significance of the benzoylpiperidine motif extends beyond mere molecular recognition, encompassing important bioisosteric relationships that enhance its utility in drug design. The piperidine ring functions as a potential bioisostere of the piperazine ring, and the introduction of the carbonyl group compensates for the loss of the additional nitrogen atom found in piperazine structures. This bioisosteric replacement strategy allows medicinal chemists to explore structure-activity relationships while maintaining or improving biological activity profiles.

The metabolic stability of the benzoylpiperidine fragment contributes significantly to its attractiveness as a pharmaceutical scaffold. Unlike some heterocyclic systems that are prone to rapid metabolic degradation, the benzoylpiperidine motif demonstrates resistance to common metabolic pathways, potentially leading to improved pharmacokinetic properties in therapeutic applications. This stability characteristic is particularly valuable in the design of orally administered medications where metabolic liability can significantly impact drug efficacy.

The conformational characteristics of benzoylpiperidine derivatives provide additional structural advantages in drug design applications. The six-membered piperidine ring adopts chair conformations that can be readily predicted and modeled using computational chemistry approaches, facilitating rational drug design efforts. The benzoyl substituent introduces additional conformational flexibility while maintaining sufficient rigidity to enable selective receptor interactions.

Research into structure-activity relationships has revealed that specific substitution patterns on the benzoylpiperidine core can dramatically influence biological activity and selectivity profiles. The positioning of functional groups, particularly at the 3-position of the piperidine ring as in this compound, provides opportunities for fine-tuning molecular interactions with biological targets. Studies have demonstrated that aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine can function as biased agonists of serotonin receptors, illustrating the potential for achieving selective pharmacological profiles through structural modification.

The synthetic accessibility of benzoylpiperidine derivatives represents another crucial aspect of their structural significance. The presence of the free amino group in compounds like this compound enables straightforward functionalization through nucleophilic substitution reactions, while halogen substituents on the benzoyl portion can facilitate cross-coupling reactions for further molecular elaboration. This synthetic versatility allows for efficient structure-activity relationship exploration and optimization of lead compounds.

| Structural Feature | Significance |

|---|---|

| Piperidine Ring | Bioisostere of piperazine; chair conformation |

| Benzoyl Group | Metabolic stability; conformational control |

| Amino Substituent | Functionalization site; hydrogen bonding capability |

| Carbonyl Linker | Compensates for lost nitrogen in piperazine replacement |

| Overall Framework | Privileged structure in drug design |

The electronic properties of the benzoylpiperidine system contribute to its recognition as a privileged structure in pharmaceutical applications. The electron-withdrawing nature of the carbonyl group influences the basicity of the piperidine nitrogen, potentially affecting binding interactions with biological targets. Simultaneously, the aromatic benzoyl portion provides opportunities for π-π stacking interactions and hydrophobic binding with receptor sites, enhancing the overall binding affinity and selectivity of derivatives incorporating this motif.

Structure

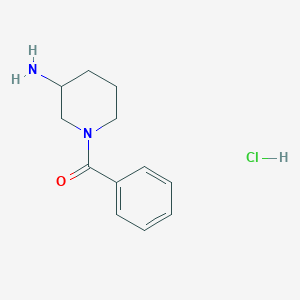

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-aminopiperidin-1-yl)-phenylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKGNGIDKDJFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158607-76-1 | |

| Record name | 1-benzoylpiperidin-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategies for Benzoylpiperidine Derivatives

The synthesis of benzoylpiperidine derivatives, including 1-Benzoylpiperidin-3-amine hydrochloride, typically involves multi-step sequences starting from piperidine or its derivatives. Key strategies include:

- Protection of the amino group to prevent side reactions.

- Formation of acyl chlorides or benzoyl derivatives via Friedel-Crafts acylation.

- Introduction of amine functionalities at specific piperidine ring positions.

- Use of hydrochloride salts to isolate and stabilize the amine products.

These steps are often carried out under controlled temperature and solvent conditions to optimize yield and purity.

Preparation of 3-Aminopiperidine Intermediates

A critical intermediate in the synthesis of this compound is 3-aminopiperidine or its derivatives. According to a patent describing preparation methods for 3-aminopiperidine and its optical isomers:

- Oxammonium hydrochloride is reacted in a mixture of tetrahydrofuran (THF) and water with triethylamine.

- The substrate, such as (R)-2-((carbobenzoxy)amino)pentane-1,5-dimesylate, is added and the mixture warmed to 50–60 °C for 14 hours.

- After workup involving solvent removal, extraction, and recrystallization, (R)-1-N-hydroxyl-3-(benzyloxycarbonyl amino) piperidines are obtained with yields around 72.3%.

- Similar procedures apply for tert-butoxycarbonyl amino derivatives, with yields about 73.5%.

This step provides protected 3-aminopiperidine intermediates essential for further functionalization.

Benzoylation of Piperidine Derivatives

The benzoylation step introduces the benzoyl group at the nitrogen of the piperidine ring, a defining feature of this compound. Methods include:

- Reaction of 4-piperidone hydrochloride monohydrate with benzoyl chloride derivatives (e.g., 3-chloro-4-fluorobenzoyl chloride or 3,4-dichlorobenzoyl chloride) in the presence of triethylamine and dichloromethane (DCM) at 0 °C to room temperature for 12 hours.

- The crude product is purified by flash chromatography, yielding benzoylpiperidin-4-one intermediates with yields ranging from 47% to 60% depending on the benzoyl chloride used.

This benzoylation is a key step toward the target compound, setting the stage for amine substitution at the 3-position.

Conversion to this compound

Following benzoylation and formation of the piperidinone intermediate, the 3-position is functionalized to introduce the amine group:

- The ketone group at the 3-position can be transformed via nucleophilic substitution or reductive amination methods.

- Protection/deprotection strategies are employed to selectively functionalize the 3-position amine without affecting the benzoyl group.

- The final amine is typically converted into its hydrochloride salt by treatment with hydrochloric acid, improving stability and crystallinity.

Representative Data Table of Key Reaction Steps and Yields

| Step | Reactants/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 3-Aminopiperidine intermediate | Oxammonium hydrochloride, THF/H2O, triethylamine, 50-60 °C, 14h | (R)-1-N-hydroxyl-3-(benzyloxycarbonyl amino)piperidine | 72.3 | Optical isomer preparation, recrystallization |

| Benzoylation of 4-piperidone | 4-piperidone·HCl, benzoyl chloride, Et3N, DCM, 0 °C to RT, 12h | 1-(benzoyl)piperidin-4-one | 47–60 | Flash chromatography purification |

| Amination at 3-position | Nucleophilic substitution or reductive amination | 1-Benzoylpiperidin-3-amine | Variable | Followed by HCl salt formation |

| Hydrochloride salt formation | Treatment with HCl in suitable solvent | This compound | High | Enhances stability and isolation |

Detailed Research Findings and Notes

- The use of protecting groups such as carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc) on the amino group is crucial for selectivity and yield in the synthesis of 3-aminopiperidine intermediates.

- Friedel-Crafts acylation with benzoyl chloride derivatives under anhydrous conditions and aluminum trichloride catalysis is effective for benzoylation of piperidine rings, with reaction times ranging from 6.5 to 12 hours at 90 °C.

- The final amination step at the 3-position can be optimized by choice of reducing agents or nucleophiles, often requiring careful control of pH and temperature to avoid side reactions.

- Conversion to the hydrochloride salt is a standard procedure to obtain a crystalline, stable form suitable for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound to its reduced amine form.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Reduced amine forms.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Synthetic Route Overview

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Piperidine + Benzoyl Chloride | Base (NaOH) |

| 2 | Benzoylpiperidine + Ammonia | Heat |

| 3 | Intermediate + HCl | Yield: Hydrochloride Salt |

Chemistry

1-Benzoylpiperidin-3-amine hydrochloride serves as a building block in the synthesis of complex organic molecules. It is utilized as a reagent in various chemical reactions, contributing to the development of new materials and compounds.

Biological Activities

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Investigated for effectiveness against various pathogens.

- Anticancer Properties : Certain derivatives have shown significant cytotoxicity against cancer cell lines. For instance, studies report an IC₅₀ value of 700 nM against specific targets relevant in oncology.

Pharmacological Applications

This compound is being explored for its potential therapeutic applications:

- Antidepressant Effects : Recent studies suggest that derivatives activate β-arrestin recruitment, indicating antidepressant-like effects in animal models.

Antimicrobial Activity Study

A study conducted on various derivatives of this compound demonstrated notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzoyl group enhanced activity.

Anticancer Study

In vitro tests revealed that specific derivatives exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the structure-activity relationship (SAR) that could guide future drug development efforts.

Mechanism of Action

The mechanism of action of 1-benzoylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

1-Benzylpiperidin-3-amine Hydrochloride (CAS: 368429-78-1)

- Structure : Benzyl group (C₆H₅CH₂-) at the 1-position.

- Key Differences : The benzyl group lacks the electron-withdrawing carbonyl present in the benzoyl derivative, leading to reduced polarity and altered receptor interactions.

- Applications : Used in neurological research for dopamine receptor modulation .

1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine Hydrochloride (CAS: 1353980-07-0)

- Structure : 4-Methoxybenzyl substituent and N-methylation.

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride (CAS: 477600-68-3)

- Structure : Stereospecific (S,S) configuration with dual methyl groups (N and 4-position).

- Key Differences : Stereochemistry and methyl substitutions influence conformational stability and target selectivity, particularly in chiral environments like enzyme active sites .

1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride (CAS: 1158785-53-5)

- Structure : Nitrobenzyl group at the 1-position.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Predicted) |

|---|---|---|---|---|

| 1-Benzoylpiperidin-3-amine HCl | C₁₃H₁₇ClN₂O | 264.74 g/mol | Benzoyl | Moderate in polar solvents |

| 1-Benzylpiperidin-3-amine HCl | C₁₂H₁₇ClN₂ | 240.73 g/mol | Benzyl | High in DMSO |

| 1-(4-Methoxybenzyl)-N-methyl-... | C₁₄H₂₃ClN₂O | 270.80 g/mol | 4-Methoxybenzyl, N-methyl | High in aqueous buffers |

| (3S,4S)-1-Benzyl-N,4-dimethyl-... | C₁₄H₂₂Cl₂N₂ | 309.25 g/mol | N-methyl, 4-methyl | Moderate in ethanol |

Research Trends and Gaps

- Structural Optimization : Modifications like methoxy or nitro substitutions are explored to enhance bioavailability and target specificity .

- Stereochemical Impact : Chiral derivatives (e.g., (3S,4S)-isomer) are under investigation for improved enantioselectivity in receptor binding .

- Toxicological Data : Most compounds lack comprehensive safety profiles, highlighting the need for further preclinical studies .

Biological Activity

Overview

1-Benzoylpiperidin-3-amine hydrochloride is an organic compound with the molecular formula C₁₃H₁₇ClN₂O and a molecular weight of 262.74 g/mol. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties, as well as its role as a pharmacological agent targeting various receptors.

- Molecular Structure : The compound features a benzoyl group attached to a piperidine ring, which contributes to its unique chemical reactivity and biological activity.

- Synthesis : It can be synthesized through nucleophilic substitution reactions involving piperidine and benzoyl chloride, followed by treatment with hydrochloric acid to yield the hydrochloride salt .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. This compound has shown potential as an inhibitor of certain metabolic enzymes, modulating cellular processes. Notably, it exhibits high affinity for serotonin 5-HT₁A receptors, which are implicated in mood regulation and anxiety .

Antidepressant Effects

Recent studies have highlighted the compound's potential as an antidepressant. For instance, derivatives of 1-benzoylpiperidin-3-amine were shown to preferentially activate β-arrestin recruitment, leading to distinct in vivo profiles that suggest antidepressant-like effects in animal models .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported an IC₅₀ value of 700 nM for a related compound in inhibiting 17β-HSD Type 3, which is relevant in cancer biology .

Antimicrobial Activity

This compound has been explored for its antimicrobial properties. Preliminary assays indicate that it may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism .

Study on Serotonin Receptors

In a notable study, novel derivatives of 1-benzoylpiperidin-4-ylmethanamine were synthesized and tested for their effects on serotonin receptors. Compounds demonstrated biased agonism towards ERK1/2 phosphorylation pathways, suggesting their potential use in treating depression without the side effects associated with traditional antidepressants .

Evaluation of Selectivity

Another research effort evaluated the selectivity of these compounds against key antitargets such as adrenergic α₁ and dopaminergic D₂ receptors. The results indicated that many derivatives exhibited over 1000-fold selectivity for the 5-HT₁A receptor compared to these off-targets, highlighting their therapeutic potential with reduced side effects .

Comparative Analysis

| Compound | Biological Activity | IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| This compound | Antidepressant | N/A | High for 5-HT₁A |

| Related Derivative A | Anticancer (17β-HSD Type 3) | 700 | Moderate |

| Related Derivative B | Antimicrobial | N/A | N/A |

Q & A

Q. What are the recommended synthetic routes for 1-Benzoylpiperidin-3-amine hydrochloride, and how can purity be validated?

Methodological Answer:

- Synthetic Routes : A convergent synthesis approach is recommended, involving benzoylation of piperidin-3-amine followed by HCl salt formation. For analogs like benzyl-substituted piperidines, carboxylation or nitro-group reduction steps are often employed .

- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold) and nuclear magnetic resonance (NMR) for structural confirmation. Mass spectrometry (MS) can verify molecular weight consistency .

Q. What safety precautions should be taken when handling this compound given limited toxicological data?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal in accordance with institutional hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods aid in analyzing hydrogen bonding interactions of this compound?

Methodological Answer:

- DFT Studies : Density Functional Theory (DFT) calculations can model NH–Cl hydrogen bonding, predicting bond lengths and vibrational frequencies. Compare computed nuclear quadrupole resonance (NQR) parameters with experimental data to validate interactions .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess stability under physiological conditions .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

Methodological Answer:

- Systematic Review Framework : Follow Cochrane guidelines for data extraction and bias assessment. Compare experimental conditions (e.g., solvent systems, temperature) to identify variables causing discrepancies .

- Replication Studies : Conduct controlled experiments using standardized protocols (e.g., USP/Ph Eur methods for solubility testing). For example, measure solubility in buffered solutions (pH 1–7) to account for protonation effects .

Q. What experimental strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate samples at 40°C/75% relative humidity (ICH Q1A guidelines) and analyze degradation products via LC-MS. Monitor pH-dependent hydrolysis by comparing kinetics in acidic (pH 2) vs. neutral (pH 7) buffers .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature from high-temperature degradation data .

Q. How can researchers design assays to evaluate the biological activity of this compound analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the benzoyl or piperidine groups. Test inhibitory activity in enzyme assays (e.g., kinase or protease targets) using fluorescence-based readouts .

- In Silico Screening : Perform molecular docking with target proteins (e.g., GPCRs) to prioritize analogs for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.